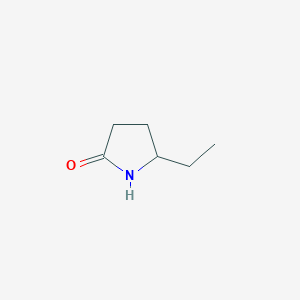
5-Ethylpyrrolidin-2-one
Übersicht
Beschreibung
5-Ethylpyrrolidin-2-one is a compound with the molecular formula C6H11NO . It has a molecular weight of 113.16 g/mol . The compound is also known by other synonyms such as 5-ethyl-2-pyrrolidinone and 2-Pyrrolidinone, 5-ethyl- .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including this compound, can be achieved through two main strategies . The first involves ring construction from different cyclic or acyclic precursors, while the second involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis
The molecular structure of this compound includes a five-membered pyrrolidine ring . The compound’s InChIKey is QMXPTUUFGSTIKK-UHFFFAOYSA-N . The structure also includes a carbonyl group (=O) and a nitrogen atom (N) within the ring, and an ethyl group (C2H5) attached to the 5-position of the pyrrolidine ring .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, pyrrolidine derivatives are widely used in medicinal chemistry to obtain compounds for the treatment of human diseases . The pyrrolidine ring can be functionalized to create a variety of bioactive molecules .Physical and Chemical Properties Analysis
This compound has several computed properties . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . The compound has a rotatable bond count of 1 and a topological polar surface area of 29.1 Ų . The compound’s XLogP3-AA value is 0.6 .Wissenschaftliche Forschungsanwendungen
1. Pharmacological Research
Antipsychotic Agents : Högberg et al. (1990) investigated the antidopaminergic properties of a series of compounds including 5-Ethylpyrrolidin-2-one derivatives, which showed potent inhibition of dopamine D-2 receptors. This research supports the exploration of these compounds in antipsychotic drug development (Högberg et al., 1990).
Serotonin Receptor Binding : Tanaka et al. (2000) synthesized derivatives of this compound and examined their affinity for serotonin-2 (5-HT2) and dopamine-2 (D2) receptors, highlighting their potential as antithrombotic agents (Tanaka et al., 2000).
Antimicrobial Activity : Cvetković et al. (2019) reported on the synthesis of 1-aryl-3-ethyl-3-methylpyrrolidine-2,5-diones, demonstrating promising in vitro antifungal activities, indicating potential applications in antifungal therapies (Cvetković et al., 2019).
2. Chemical and Material Science Research
Corrosion Inhibition : Bouklah et al. (2006) explored pyrrolidine derivatives, including 1-{2-[(2-hydroxyethyl)thio]ethyl}pyrrolidin-2-one, as corrosion inhibitors for steel in sulfuric acid, showing the utility of these compounds in industrial applications (Bouklah et al., 2006).
Catalysis and Chemical Synthesis : Various studies have demonstrated the use of this compound derivatives in facilitating chemical reactions, such as the synthesis of α-alkylidene-γ-lactones and lactams, indicating their role as catalysts or intermediates in chemical syntheses (Wang et al., 2018).
3. Analytical Methods
Chromatographic Analysis : Agbaba et al. (1999) developed a thin-layer chromatographic method using 2-aminomethyl-1-ethylpyrrolidine, a derivative of this compound, for determining sulpiride and impurities in pharmaceuticals, showcasing its utility in analytical chemistry (Agbaba et al., 1999).
Polarimetry for Purity Determination : Xiao (2008) developed a polarimetry method for determining the purity of S-2-(aminomethyl)-1-ethylpyrrolidine, another derivative, highlighting its application in quality control processes (Ouyang Xiao, 2008).
Zukünftige Richtungen
While specific future directions for 5-Ethylpyrrolidin-2-one are not available, pyrrolidine derivatives, including this compound, continue to be of interest in drug discovery due to their versatile scaffold . Future research may focus on the design of new pyrrolidine compounds with different biological profiles .
Wirkmechanismus
Target of Action
5-Ethylpyrrolidin-2-one is a derivative of pyrrolidin-2-one, a five-membered lactam present in both natural and synthetic compounds Pyrrolidin-2-one derivatives have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Mode of Action
Pyrrolidin-2-one derivatives have been shown to interact with various biological targets, leading to changes in cellular functions . For instance, some pyrrolidin-2-one derivatives have been found to inhibit COX-2, an enzyme involved in inflammation and pain .
Biochemical Pathways
For instance, they have been implicated in the modulation of central carbon metabolism, including glycolysis, the tricarboxylic acid (TCA) cycle, and the pentose phosphate pathway .
Pharmacokinetics
These properties are crucial in determining the bioavailability of a compound
Result of Action
Pyrrolidin-2-one derivatives have been associated with various biological activities, such as anti-inflammatory, analgesic, antibacterial, cardiotoxic, antimycobacterial, antidepressant, antiviral, and antitumor activities . These effects suggest that this compound may have similar impacts on cellular functions.
Action Environment
It’s worth noting that environmental factors can significantly impact the action of chemical compounds
Eigenschaften
IUPAC Name |
5-ethylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-2-5-3-4-6(8)7-5/h5H,2-4H2,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMXPTUUFGSTIKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10312-40-0 | |
| Record name | 5-ethylpyrrolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


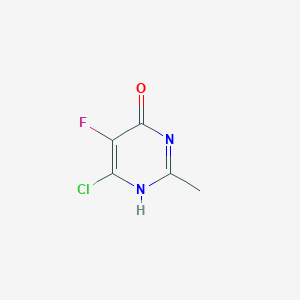
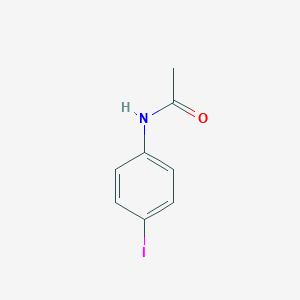

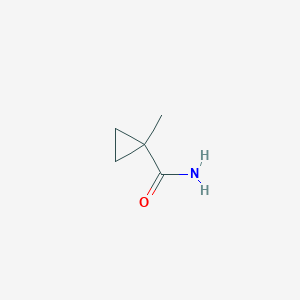



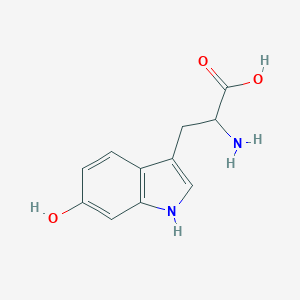



![(+)-2-Isobutyryl-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B171823.png)


